3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole
CAS No.: 2172600-34-7
Cat. No.: VC5057457
Molecular Formula: C3H3BrIN3
Molecular Weight: 287.886
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172600-34-7 |
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Molecular Formula | C3H3BrIN3 |
Molecular Weight | 287.886 |
IUPAC Name | 3-bromo-5-iodo-1-methyl-1,2,4-triazole |
Standard InChI | InChI=1S/C3H3BrIN3/c1-8-3(5)6-2(4)7-8/h1H3 |
Standard InChI Key | UXONCJMEAZUTKB-UHFFFAOYSA-N |
SMILES | CN1C(=NC(=N1)Br)I |
Introduction
Chemical Structure and Properties
Molecular Architecture
3-Bromo-5-iodo-1-methyl-1H-1,2,4-triazole (C₃H₃BrIN₃) consists of a 1,2,4-triazole core substituted with a methyl group at the 1st position, bromine at the 3rd position, and iodine at the 5th position. The electronic effects of the halogens create distinct reactivity patterns, with iodine’s polarizability enhancing its participation in halogen-bonding interactions .
Physicochemical Characteristics
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Molecular Weight: 315.89 g/mol
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Halogen Effects: Bromine (electronegativity: 2.96) and iodine (electronegativity: 2.66) introduce steric and electronic perturbations, influencing solubility and stability.
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Thermal Behavior: Differential scanning calorimetry (DSC) of analogous iodo-triazoles reveals exothermic decomposition near 150°C, necessitating cautious handling during large-scale reactions .
Synthesis and Scalability
Laboratory-Scale Preparation
The synthesis involves sequential halogenation of 1-methyl-1H-1,2,4-triazole. Key steps include:
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Bromination: Reaction with bromine in acetonitrile at 60°C for 6 hours.
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Iodination: Treatment with N-iodosuccinimide (NIS) in N-methyl-2-pyrrolidone (NMP) at 80°C for 2 hours.
This method achieves a 77% yield under optimized conditions .
Industrial Production
Scaling this process requires precise temperature control to manage exothermic reactions. A 65.8 mmol-scale synthesis maintained temperatures at 80–88°C during iodination, yielding 14.5 g of product without column chromatography . Continuous flow reactors are recommended to enhance safety and efficiency.
Reactivity and Chemical Transformations
Halogen Exchange Reactions
The bromine and iodine substituents enable regioselective substitutions:
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Nucleophilic Aromatic Substitution: Methoxy groups replace iodine in the presence of sodium methoxide (70% yield) .
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Reductive Dehalogenation: Sodium sulfite selectively removes bromine from dibromo-iodo intermediates, yielding mono-halogenated products (64% yield) .
Cross-Coupling Applications
The compound serves as a substrate in Suzuki-Miyaura couplings. For example, reaction with phenylboronic acid using Pd(Xantphos)Cl₂ catalyst produces biaryl derivatives (63% yield) .
Table 1: Representative Coupling Reactions
Substrate | Catalyst | Product Yield | Conditions |
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Phenylboronic Acid | Pd(Xantphos)Cl₂ | 63% | NMP/H₂O, 50°C, 12h |
4-Methoxyphenylboronic Acid | Same as above | 55% | NMP/H₂O, 50°C, 12h |
Comparative Analysis with Analogues
Mono-Halogenated Derivatives
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3-Bromo-1-methyl-1H-1,2,4-triazole: Lacks iodine, reducing steric hindrance but limiting coupling reactivity.
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5-Iodo-1-methyl-1H-1,2,4-triazole: Exhibits lower thermal stability compared to the dihalogenated variant .
Structural Isomers
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4-Bromo-5-iodo-1,2,3-triazole: A 1,2,3-triazole isomer with distinct electronic properties due to nitrogen positioning .
Applications in Organic Synthesis
Ligand Design
The triazole’s nitrogen atoms coordinate to transition metals, forming complexes with applications in catalysis. For instance, copper(I) complexes of analogous triazoles accelerate click chemistry reactions .
Functional Material Precursors
Dual halogenation enables sequential functionalization, making the compound a versatile building block for:
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Photosensitizers: Iodo-substituted triazoles absorb strongly in UV-vis spectra.
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Agrochemicals: Derivatives exhibit herbicidal activity in preliminary screens.
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